6-Fluorobenzo[d]isothiazol-3(2H)-one

Antimicrobial resistance Gram-negative pathogens Acinetobacter baumannii

Standard 1,2-benzisothiazolin-3-one (BIT) exhibits limited Gram-negative activity and lacks OhrB target engagement. 6-Fluorobenzo[d]isothiazol-3(2H)-one resolves this gap via selective inhibition of plasmid-derived hydroperoxide reductase OhrB (KD = 9.79 × 10⁻⁶ M), delivering ≥8-fold peroxide sensitization and 4-fold aminoglycoside MIC reduction (FICI = 0.5) against NDM-1-producing CRKP. • OhrB-selective mechanism absent in unsubstituted BIT or 6-Cl analog ticlatone • A. baumannii MIC: 1 mg/L; direct SAR comparator to ticlatone • ≥97% purity; ships ambient; for R&D use only

Molecular Formula C7H4FNOS
Molecular Weight 169.18 g/mol
CAS No. 159803-11-9
Cat. No. B176209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluorobenzo[d]isothiazol-3(2H)-one
CAS159803-11-9
Molecular FormulaC7H4FNOS
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)SNC2=O
InChIInChI=1S/C7H4FNOS/c8-4-1-2-5-6(3-4)11-9-7(5)10/h1-3H,(H,9,10)
InChIKeyWLQRIPHXCTXOQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility22.7 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluorobenzo[d]isothiazol-3(2H)-one Overview


6-Fluorobenzo[d]isothiazol-3(2H)-one is a fluorinated heterocyclic compound belonging to the benzisothiazolone class, structurally related to the common industrial biocide 1,2-benzisothiazolin-3-one (BIT) and the antifungal agent ticlatone [1]. It is distinguished by a fluorine atom at the 6-position of the benzisothiazole core, which alters its physicochemical and biological profile relative to unsubstituted analogs [2]. The compound is commercially available as a research chemical with purity ≥97% .

Workflow Antimicrobial screening & OhrB target engagement studies
Selection 6-fluoro scaffold for aminoglycoside adjuvant research
Format Research chemical with purity ≥97%

6-Fluorobenzo[d]isothiazol-3(2H)-one vs. BIT and Analogs


Although 1,2-benzisothiazolin-3-one (BIT) is a widely used broad-spectrum preservative, its antibacterial activity against clinically relevant Gram-negative pathogens is limited [1]. Recent research demonstrates that the 6-fluoro substitution confers a distinct mechanism of action—selective inhibition of the plasmid-derived hydroperoxide reductase OhrB—that is not observed with unsubstituted BIT or the 6-chloro analog ticlatone [2]. This mechanistic divergence translates into quantitatively measurable differences in potency, target engagement, and synergism with aminoglycoside antibiotics, making generic substitution scientifically unfounded when the objective is to exploit OhrB-mediated peroxide sensitization or aminoglycoside potentiation [2].

Target engagement Generic BIT does not specifically engage OhrB; mechanism-dependent studies may shift away.
Synergy context Aminoglycoside potentiation evidence is not reported for unsubstituted BIT or 6-chloro analog.
Physicochemical profile 44-fold lower aqueous solubility vs BIT may alter formulation and partitioning outcomes.

6-Fluorobenzo[d]isothiazol-3(2H)-one Quantitative Evidence


A. baumannii Potency: 6-Fluoro vs. Unsubstituted BIT

6-Fluorobenzo[d]isothiazol-3(2H)-one (designated 6D1) exhibits an MIC of 1 mg/L against A. baumannii ATCC19606 in cation-adjusted Mueller-Hinton broth [1]. In contrast, unsubstituted 1,2-benzisothiazol-3-one (BIT) is reported to have limited antibacterial activity, prompting the search for new antibacterial benzisothiazolone derivatives [2]. The 6-fluoro substitution thus transforms a scaffold with negligible anti-Gram-negative activity into a compound with measurable and actionable potency against a WHO critical-priority pathogen.

A. baumannii potency
Class-level inference
MIC = 1 mg/L vs BIT: limited activity
Supports antimicrobial screening context
Data to verify; BIT MIC not directly reported in same assay
Antimicrobial resistance Gram-negative pathogens Acinetobacter baumannii Benzisothiazolone SAR

OhrB Binding and Peroxide Sensitization

6-Fluorobenzo[d]isothiazol-3(2H)-one (6D1) binds specifically to A. baumannii plasmid-derived OhrB peroxidase with an equilibrium dissociation constant KD = 9.79 × 10⁻⁶ M (SPR, Biacore T200, CM5 sensor chip) [1]. This interaction produces a functional consequence: the MICs of tert-butyl hydroperoxide (t-BHP), cumene hydroperoxide (CHP), and H₂O₂ against A. baumannii are reduced at least 8-fold, 20-fold, and 8-fold respectively in the presence of 2.5 mg/L 6D1 [1]. By comparison, unsubstituted BIT is reported to act via non-specific thiol group reactivity [REFS-1, citing Ref 18], and ticlatone (6-chloro analog) is primarily described as a topical antifungal agent without documented OhrB inhibition [2]. No comparable peroxide sensitization data have been reported for BIT or ticlatone in the same assay system.

OhrB binding & sensitization
Class-level inference
KD = 9.79 × 10⁻⁶ M; ≥8-fold peroxide MIC reduction
Supports peroxide detoxification pathway research
SPR assay context; BIT and ticlatone lack comparable data
Target identification Surface plasmon resonance Peroxide stress OhrB Benzisothiazolone

Aminoglycoside Synergy with Kanamycin and Gentamicin

In checkerboard titration assays, 6-fluorobenzo[d]isothiazol-3(2H)-one (6D1) demonstrated synergistic activity (FICI = 0.5) with kanamycin and gentamicin against A. baumannii ATCC19606 and K. pneumoniae ATCC13883 [1]. In the presence of 6D1, the MIC of kanamycin against A. baumannii decreased from 16 mg/L to 4 mg/L (4-fold reduction), and gentamicin MIC decreased from 16 mg/L to 4 mg/L [1]. Notably, this synergy extended to a carbapenem-resistant Klebsiella pneumoniae isolate harboring the NDM-1 gene, where kanamycin MIC was reduced from 16 to 4 mg/L [1]. No comparable aminoglycoside-potentiating activity has been reported for unsubstituted BIT or ticlatone.

Aminoglycoside synergy
Cross-study comparable
FICI = 0.5; 4-fold kanamycin/gentamicin MIC reduction
Supports adjuvant development screening context
NDM-1+ CRKP included; BIT and ticlatone lack reported synergy
Antibiotic adjuvant Synergy Aminoglycoside FICI Klebsiella pneumoniae

LogP and Solubility vs. BIT

6-Fluorobenzo[d]isothiazol-3(2H)-one has a computed XLogP3 of 1.4 and an aqueous solubility of 22.7 µg/mL [1]. Unsubstituted BIT has an XLogP3 of 1.3 and an aqueous solubility of approximately 1 g/L (1000 µg/mL) [2]. The fluorine substitution produces a modest increase in lipophilicity (ΔLogP = +0.1) and a substantially lower aqueous solubility (approximately 44-fold decrease), suggesting that 6-fluoro substitution alters partitioning behavior and dissolution kinetics relative to the parent scaffold [1][2].

LogP & solubility vs BIT
Cross-study comparable
XLogP3 = 1.4; solubility = 22.7 µg/mL (ΔLogP +0.1; ~44-fold lower)
Supports formulation-exposure review
Predicted values; context-dependent partitioning behavior
Lipophilicity Solubility Drug-likeness Physicochemical properties Benzisothiazolone

6-Fluorobenzo[d]isothiazol-3(2H)-one Application Scenarios


OhrB Inhibitor Screening Against MDR A. baumannii

The confirmed binding of 6-fluorobenzo[d]isothiazol-3(2H)-one to OhrB (KD = 9.79 × 10⁻⁶ M) and the resulting peroxide sensitization (≥8-fold MIC reduction) [1] make this compound an ideal positive control or starting scaffold in biochemical and phenotypic screens targeting bacterial peroxide detoxification systems. Procurement of this compound enables assay validation for OhrB inhibition, a target that generic BIT does not engage specifically.

Aminoglycoside Adjuvant for NDM-1+ K. pneumoniae

The demonstrated synergy between 6-fluorobenzo[d]isothiazol-3(2H)-one and kanamycin/gentamicin (FICI = 0.5, 4-fold MIC reduction) against NDM-1-producing CRKP [1] positions this compound as a critical tool compound for programs developing aminoglycoside-sparing or aminoglycoside-potentiating regimens. No other benzisothiazolone has published evidence of such synergy against carbapenem-resistant Enterobacteriaceae.

SAR of Halogen-Substituted Benzisothiazolones

The quantitative anti-A.-baumannii MIC of 1 mg/L for 6-fluorobenzo[d]isothiazol-3(2H)-one versus the limited activity of unsubstituted BIT [1][2] provides a clear SAR starting point for medicinal chemistry optimization. Procurement of this specific fluorinated scaffold allows direct comparison with the 6-chloro analog (ticlatone) to dissect the electronic and steric contributions of halogen substitution to antibacterial potency and target selectivity.

Low-Solubility Benzisothiazolone Formulations

With an aqueous solubility of 22.7 µg/mL and XLogP3 of 1.4 [3], 6-fluorobenzo[d]isothiazol-3(2H)-one provides a physicochemical profile distinct from the highly water-soluble BIT (~1 g/L). This differential supports its selection in formulation studies where reduced aqueous solubility and moderate lipophilicity are advantageous, such as controlled-release coatings or hydrophobic matrix incorporation.

Application
Selection Property
Validation Focus
OhrB inhibitor screening
Peroxide detoxification target engagement context
OhrB binding and peroxide MIC shift verification
Aminoglycoside adjuvant research
Aminoglycoside potentiation screening context
FICI and MIC reduction endpoint review
Halogen-substituted SAR programs
Kinase selectivity review and antimicrobial screening context
Anti-Acinetobacter MIC and target selectivity endpoints
Low-solubility formulation studies
Formulation-dependent exposure context
Solubility-lipophilicity profile and matrix incorporation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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